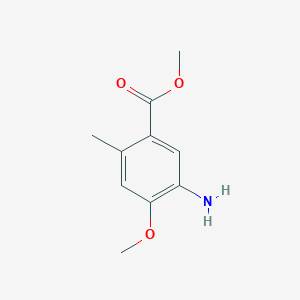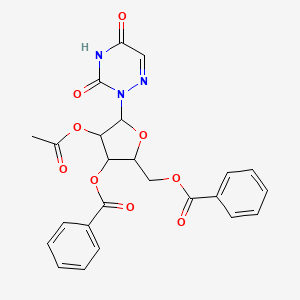![molecular formula C9H3BrF3NO2 B12096161 8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B12096161.png)
8-Bromo-2-trifluoromethyl-4H-benzo[d][1,3]oxazin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one is a chemical compound with the molecular formula C9H3BrF3NO2 and a molecular weight of 294.02 g/mol This compound is characterized by the presence of a trifluoromethyl group attached to a benzo[d][1,3]oxazin-4-one core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of a suitable precursor containing a trifluoromethyl group and an oxazinone moiety. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced products.
Substitution: The trifluoromethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted products .
Scientific Research Applications
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one can be compared with other similar compounds, such as:
2-Phenyl-4H-benzo[d][1,3]oxazin-4-one: This compound has a phenyl group instead of a trifluoromethyl group, leading to different chemical properties and applications.
4-Oxo-2-phenyl-4H-benzo[d][1,3]oxazin-3-yl:
The uniqueness of 2-Trifluoromethyl-benzo[d][1,3]oxazin-4-one lies in its trifluoromethyl group, which imparts specific chemical properties and reactivity that differentiate it from other related compounds .
Properties
Molecular Formula |
C9H3BrF3NO2 |
|---|---|
Molecular Weight |
294.02 g/mol |
IUPAC Name |
8-bromo-2-(trifluoromethyl)-3,1-benzoxazin-4-one |
InChI |
InChI=1S/C9H3BrF3NO2/c10-5-3-1-2-4-6(5)14-8(9(11,12)13)16-7(4)15/h1-3H |
InChI Key |
VCEWVKYKERYRCU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)N=C(OC2=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 8-chloroimidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B12096081.png)
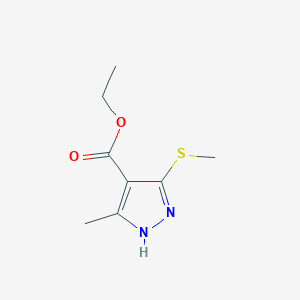
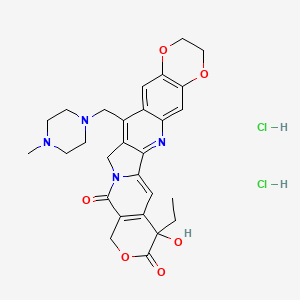
![1H-Pyrazolo[3,4-b]pyridine-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester](/img/structure/B12096095.png)
![2-Methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B12096101.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-hydroxy-3-methylbutanoic acid](/img/structure/B12096127.png)

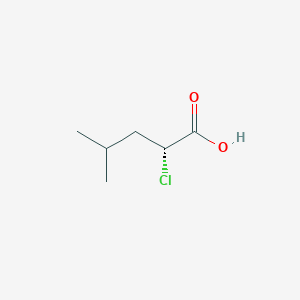
![4-chloro-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B12096143.png)
